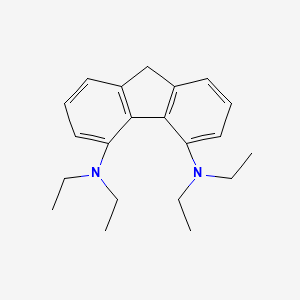
N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 4 and 5 of the fluorene ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4-diamine
- N~4~,N~4~,N~4′~,N~4′~-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine
Uniqueness
N~4~,N~4~,N~5~,N~5~-Tetraethyl-9H-fluorene-4,5-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis and material science.
Properties
CAS No. |
110328-64-8 |
|---|---|
Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-N,4-N,5-N,5-N-tetraethyl-9H-fluorene-4,5-diamine |
InChI |
InChI=1S/C21H28N2/c1-5-22(6-2)18-13-9-11-16-15-17-12-10-14-19(21(17)20(16)18)23(7-3)8-4/h9-14H,5-8,15H2,1-4H3 |
InChI Key |
UGHSSUCAMRHIJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC2=C1C3=C(C2)C=CC=C3N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


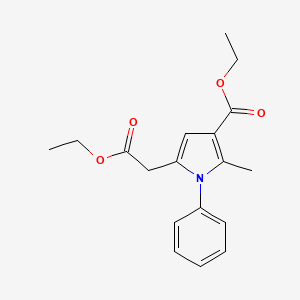
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)


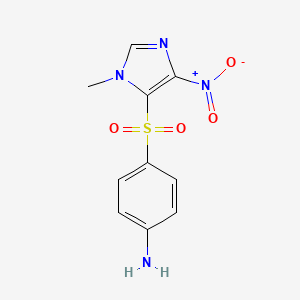
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
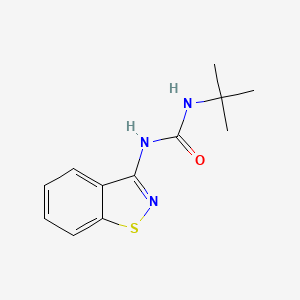

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
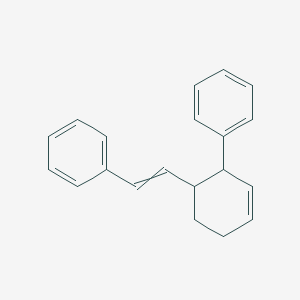
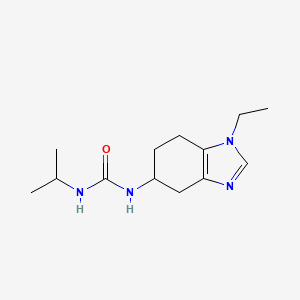
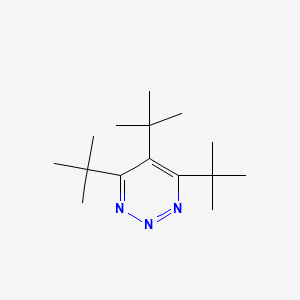
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
